Dofetilide - 115256-11-6

Dofetilide

Catalog Number: EVT-266159
CAS Number: 115256-11-6
Molecular Formula: C19H27N3O5S2
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dofetilide is a tertiary amino compound that is N-ethyl-N-methylethanamine substituted by a 4-[(methylsulfonyl)amino]phenoxy and a 4-[(methylsulfonyl)amino]phenyl group at the terminal carbon atoms respectively. It is used as an anti-arrhythmia drug. It has a role as an anti-arrhythmia drug and a potassium channel blocker. It is a sulfonamide, an aromatic ether and a tertiary amino compound.
Dofetilide is a class III antiarrhythmic agent that is approved by the Food and Drug Administration (FDA) for the maintenance of sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter.
Dofetilide is an Antiarrhythmic.
Dofetilide is an oral class III antiarrhythmic agent used for treatment and prevention of atrial fibrillation and flutter. Dofetilide has had limited clinical use, but has not been linked to an increased rate of serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Dofetilide is a sulfonamide class III antiarrhythmic agent and potassium channel blocker. Dofetilide selectively blocks cardiac ion channels of the rapid component of the delayed rectifier potassium current Ikr. This antiarrhythmic agent prolongs cardiac action potential duration and effective refractory period due to delayed repolarization without affecting conduction velocity. This results in a normal sinus rhythm. Dofetilide is used in the treatment of atrial fibrillation and flutter.

N-Desmethyl Dofetilide

  • Compound Description: N-Desmethyl Dofetilide is a major metabolite of Dofetilide, generated through N-dealkylation. While exhibiting Class III activity, it demonstrates a 20-fold lower potency compared to Dofetilide. []
  • Relevance: This metabolite, despite its lower potency, contributes to the overall pharmacological effect of Dofetilide. Its presence emphasizes the significance of considering metabolite activity when assessing the clinical response to Dofetilide administration. N-Desmethyl Dofetilide underscores the complexity of Dofetilide's pharmacokinetic profile. []

Dofetilide N-oxide

  • Relevance: Dofetilide N-oxide, despite its sodium channel blocking activity, is considered pharmacologically insignificant due to its low potency. Its presence highlights the metabolic pathways of Dofetilide but does not significantly impact Dofetilide's clinical effects. []

Cimetidine

  • Compound Description: Cimetidine is a histamine H2-receptor antagonist primarily used to treat peptic ulcers. It is known to inhibit renal tubular secretion of Dofetilide, thereby increasing Dofetilide plasma concentrations. [, ]
  • Relevance: Co-administration of Cimetidine with Dofetilide is cautioned against due to the potential for clinically significant drug-drug interactions. Cimetidine's inhibition of Dofetilide's renal clearance can elevate Dofetilide plasma levels, potentially leading to an increased risk of adverse events, such as Torsades de Pointes. []

Ranitidine

  • Compound Description: Ranitidine is another histamine H2-receptor antagonist used in treating peptic ulcers. Unlike Cimetidine, Ranitidine does not significantly impact the pharmacokinetics or pharmacodynamics of Dofetilide. []
  • Relevance: Ranitidine stands as a suitable alternative to Cimetidine in patients requiring H2-receptor antagonist therapy while on Dofetilide. Its lack of interaction with Dofetilide's pharmacokinetic pathway ensures a lower risk of adverse events. []

Ketoconazole

  • Compound Description: Ketoconazole is an antifungal medication that is a known inhibitor of CYP3A4, the primary enzyme responsible for Dofetilide's metabolism. Co-administration with Dofetilide can significantly increase Dofetilide plasma exposure. []
  • Relevance: Similar to Cimetidine, Ketoconazole's inhibition of Dofetilide metabolism raises concerns regarding potential drug-drug interactions. The consequent increase in Dofetilide plasma concentrations necessitates caution and potentially dosage adjustments to prevent adverse events. []

E-4031

  • Compound Description: E-4031 is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), similar to Dofetilide. It exhibits a high affinity for the IKr channel and is often used as a pharmacological tool to study IKr function. []
  • Relevance: E-4031 serves as a comparative agent in investigating the pharmacological profile of Dofetilide. Its similar mechanism of action, selectively blocking IKr, allows researchers to delineate the specific nuances of Dofetilide's activity and potential off-target effects. []

Sotalol

  • Compound Description: Sotalol is a class III antiarrhythmic agent that also possesses beta-adrenergic blocking properties. It is used in treating ventricular and atrial arrhythmias, including atrial fibrillation. [, , ]
  • Relevance: Sotalol serves as a comparator to Dofetilide in evaluating efficacy and safety profiles for treating atrial fibrillation and other arrhythmias. Clinical trials comparing the two drugs aid in understanding their relative risks and benefits, guiding clinical decision-making in patient care. []

Ibutilide

  • Compound Description: Ibutilide is a class III antiarrhythmic agent, similar in action to Dofetilide, used for the acute conversion of atrial fibrillation and flutter to sinus rhythm. Studies have shown intravenous magnesium sulfate can enhance its efficacy in cardioverting atrial fibrillation. []
  • Relevance: Ibutilide's comparable clinical use in cardioverting atrial fibrillation to Dofetilide prompted investigations into the potential synergistic effect of intravenous magnesium sulfate with Dofetilide. This research avenue aims to explore strategies for optimizing Dofetilide's efficacy in a manner similar to Ibutilide. []

Amiodarone

  • Compound Description: Amiodarone is a potent antiarrhythmic agent with multiple mechanisms of action, including blocking potassium, sodium, and calcium channels, making it effective against various arrhythmias. []
  • Relevance: Amiodarone often serves as a comparator to Dofetilide in clinical trials evaluating the safety and efficacy of both drugs for treating atrial fibrillation. These comparative studies provide insights into the relative risks and benefits of each drug, guiding clinicians in choosing the optimal treatment strategy for their patients. []

Flecainide

  • Compound Description: Flecainide is a class IC antiarrhythmic medication that works by blocking sodium channels, primarily used to treat supraventricular tachycardias. []
  • Relevance: Flecainide is investigated alongside Dofetilide to understand potential drug interactions, particularly concerning CYP enzyme activity. Studies demonstrate that while Flecainide inhibits CYP2D6, potentially affecting the metabolism of other drugs, Dofetilide does not exhibit such inhibition at clinically relevant concentrations. []

Quinidine

  • Compound Description: Quinidine is a class IA antiarrhythmic agent that blocks sodium channels, used to treat various arrhythmias, including atrial fibrillation. [, ]
  • Relevance: Quinidine acts as a reference compound for comparing the pharmacological profiles of Dofetilide and its metabolites. While Dofetilide predominantly exhibits class III activity, one of its metabolites, Dofetilide N-oxide, displays class I activity similar to Quinidine, albeit with significantly lower potency. []

Propafenone

  • Compound Description: Propafenone is a class IC antiarrhythmic agent that blocks sodium channels, used to treat atrial and ventricular arrhythmias. []
  • Relevance: Propafenone serves as a comparator to Dofetilide in evaluating the efficacy and safety of both drugs for the prevention of paroxysmal supraventricular tachycardia. Clinical trials have shown comparable efficacy between the two drugs, but Dofetilide exhibited a better safety profile with fewer adverse events. []

Mexiletine

  • Compound Description: Mexiletine is a class IB antiarrhythmic agent that blocks sodium channels, used in treating ventricular arrhythmias. Research suggests that combining Mexiletine with Dofetilide may have a synergistic effect on suppressing atrial fibrillation and mitigating Dofetilide's proarrhythmic potential. []
  • Relevance: The potential for Mexiletine to enhance Dofetilide's therapeutic benefits while reducing its adverse effects, such as Torsades de Pointes, makes it an important compound for further investigation. This combination therapy presents a promising avenue for optimizing the treatment of atrial fibrillation with Dofetilide. []

LUF7244

  • Compound Description: LUF7244 is a Kv11.1 allosteric modulator/activator. It has been studied in combination with Dofetilide for its potential to rescue Kv11.1 trafficking defects and enhance IKv11.1 current. []
  • Relevance: The combination of LUF7244 with Dofetilide offers a potential therapeutic strategy for addressing both congenital and drug-induced Kv11.1 trafficking defects. This synergistic approach may provide a novel avenue for treating Long QT syndrome and associated arrhythmias. []
Source

Dofetilide was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 1996. The compound is synthesized through complex chemical processes involving various intermediates and reagents, which facilitate its production in pharmaceutical settings.

Classification
  • Type: Antiarrhythmic agent
  • Class: Class III antiarrhythmics
  • Mechanism: Potassium channel blocker
Synthesis Analysis

Methods

The synthesis of dofetilide involves several chemical reactions that transform starting materials into the final product. One notable method includes the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy) nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy) ethyl]-4-nitrophenyl ethylamine. This process is further refined through reduction and methylsulfonylation reactions to enhance yield and purity.

Technical Details

  1. Starting Materials:
    • p-Nitrophenyl ethylamine hydrochloride
    • 4-(2-chloroethoxy) nitrophenyl
    • Methyl iodide for methylation
  2. Key Steps:
    • Methylation: Involves adding methyl groups to specific nitrogen atoms.
    • Reduction: Converts nitro groups to amine functionalities.
    • Purification: Techniques such as recrystallization are employed to isolate dofetilide from reaction mixtures.
Molecular Structure Analysis

Structure

Dofetilide has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its pharmacological activity. The molecular formula is C20H20N2O4C_{20}H_{20}N_2O_4, with a molecular weight of approximately 356.38 g/mol.

Data

  • Molecular Weight: 356.38 g/mol
  • Chemical Formula: C20H20N2O4C_{20}H_{20}N_2O_4
  • Structural Features:
    • Aromatic rings
    • Ether linkages
    • Nitro groups
Chemical Reactions Analysis

Reactions

Dofetilide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Methylation Reaction: Essential for introducing methyl groups into the nitrogen sites.
  2. Reduction Reactions: Transform nitro groups into amines, crucial for enhancing biological activity.
  3. Methylsulfonylation Reaction: Adds sulfonyl groups, improving solubility and bioavailability.

Technical Details

The synthesis involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.

Mechanism of Action

Dofetilide operates primarily through its action on potassium channels in cardiac tissues. By blocking the rapid component of the delayed rectifier potassium current (I_Kr), it prolongs the action potential duration and refractory period in myocardial cells, thereby stabilizing abnormal heart rhythms.

Process

Data

  • IC50 Value: Dofetilide has an IC50 value indicating its potency at inhibiting I_Kr channels, which correlates with its effectiveness as an antiarrhythmic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide; slightly soluble in water.
  • Melting Point: Approximately 130–132 °C.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • pH Range for Solubility: Optimal solubility is observed at neutral pH levels.
Applications

Dofetilide is utilized primarily in clinical settings for managing specific types of cardiac arrhythmias, particularly atrial fibrillation and flutter. Its application extends to:

  • Cardiology: Used for rhythm control in patients with atrial fibrillation.
  • Research Settings: Investigated for its effects on cardiac action potentials and potential interactions with other pharmacological agents.
  • Drug Development: Serves as a reference compound in studies aimed at developing new antiarrhythmic drugs that target similar ion channels.

Properties

CAS Number

115256-11-6

Product Name

Dofetilide

IUPAC Name

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide

Molecular Formula

C19H27N3O5S2

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3

InChI Key

IXTMWRCNAAVVAI-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C

Solubility

Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol
Very slightly soluble in water
1.98e-02 g/L

Synonyms

1-(4-methanesulfonamidophenoxy)-2-(N-(4-methanesulfonamidophenethyl)-N-methylamine)ethane
1-MSPMPE
dofetilide
Tikosyn
UK 68798
UK-68,798

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.